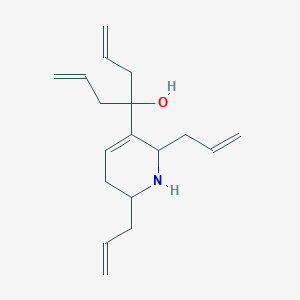

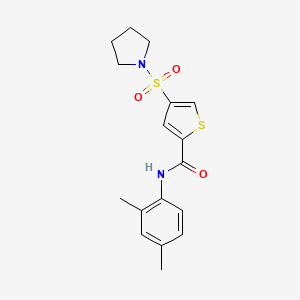

![molecular formula C16H14N2O4 B5526855 2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds often involves reactions with carbon disulfide, phenyl isothiocyanate, or through phase transfer conditions leading to ketene dithioacetals and N,N-acetals. For instance, derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide under base conditions or phase transfer conditions to yield ketene dithioacetals after alkylation (Dölling, Frost, Heinemann, & Hartung, 1993). Similarly, reactions involving amino acids or amino alcohols with certain catalysts form aminocarboxylato complexes indicative of complex synthesis pathways (Enamullah, Sharmin, Hasegawa, Hoshi, Chamayou, & Janiak, 2006).

Molecular Structure Analysis

Molecular structure analysis often utilizes X-ray crystallography, revealing configurations such as polymeric trans-O2SnC3 trigonal bipyramidal configurations in some complexes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002). Other studies show molecules adopting stereoregular alternating-double-bond backbones with predominant cis conformations, indicative of the structural diversity achievable through synthesis (Kong, Lam, & Tang, 1999).

Chemical Reactions and Properties

Chemical reactions involving related compounds include isomerization and aromatization under specific conditions, leading to the formation of compounds with unique configurations and properties. For example, a functional phenylacetylene derivative undergoes polymerization to produce liquid crystalline polymers showing smectic A mesophases (Kong, Lam, & Tang, 1999).

Physical Properties Analysis

The physical properties of related compounds are often characterized by their mesomorphic behavior, as observed in polymers derived from phenylacetylene derivatives, which display liquid crystalline properties within specific temperature ranges (Kong, Lam, & Tang, 1999).

Chemical Properties Analysis

The chemical properties analysis of compounds often includes reactivity studies, such as the aminolysis of phenyl acetates, providing insights into reaction mechanisms and the influence of electronic effects on reactivity (Galabov, Ilieva, Hadjieva, Atanasov, & Schaefer, 2008).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Complex Molecular Structures : Research on derivatives of (diphenylmethylene-amino) acetic acid highlights the synthesis and structural characterization of compounds through reactions with carbon disulfide and phenyl isothiocyanate. These studies provide insights into the synthesis routes and molecular structures of complex compounds, potentially relevant for materials science and organic chemistry research (Dölling et al., 1993).

Chemical Interactions and Bonds : Investigations into the rotational barriers adjacent to double bonds, such as in acetic acid and methyl acetate, offer understanding into the electronic and structural factors influencing molecular stability and reactivity. This information can be vital for designing more stable or reactive compounds depending on the desired application (Wiberg & Laidig, 1987).

Chiral Compounds Synthesis : Studies on asymmetric methyl groups discuss the preparation and detection of chiral methyl groups, essential for creating compounds with specific optical activities. This research has implications in the synthesis of enantiomerically pure compounds, crucial in fields like pharmaceuticals and agrochemicals (Lüthy et al., 1969).

Reactions and Functional Group Transformations

Group Transfer Carbonylations : The photolysis of compounds such as methyl alpha-(phenylseleno)acetate, leading to acyl selenides via group transfer carbonylation, illustrates the utility of photochemical reactions in synthesizing complex molecules. This method showcases the ability to construct compounds with intricate functional groups, relevant for developing new materials or pharmaceuticals (Ryu et al., 1996).

Synthesis of Heterocyclic Systems : The preparation of compounds such as methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for the synthesis of heterocyclic systems demonstrates the application of complex organic synthesis in generating biologically relevant structures. These processes are foundational in medicinal chemistry, providing routes to novel therapeutic agents (Selič et al., 1997).

Propriétés

IUPAC Name |

[2-[(4-carbamoylphenyl)carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10(19)22-14-5-3-2-4-13(14)16(21)18-12-8-6-11(7-9-12)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUODKXXFMKMCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

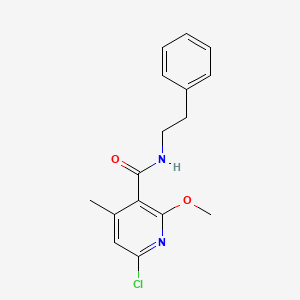

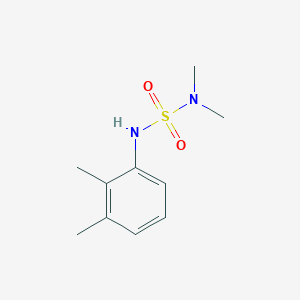

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)

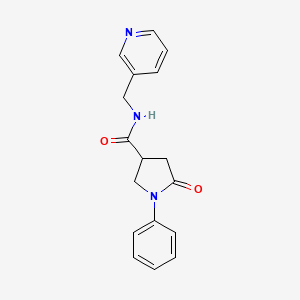

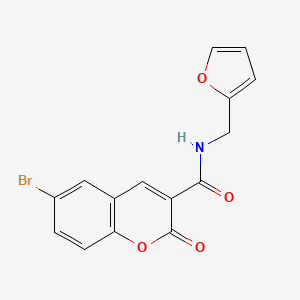

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)

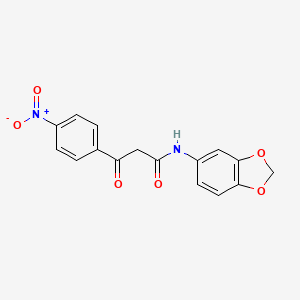

![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)

![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)

![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)